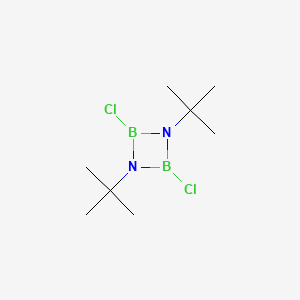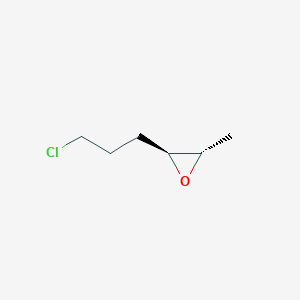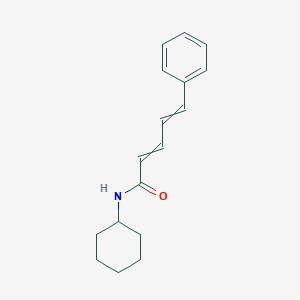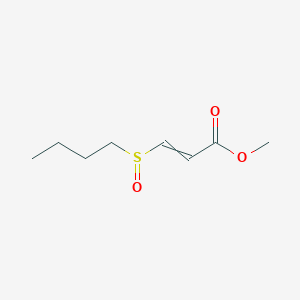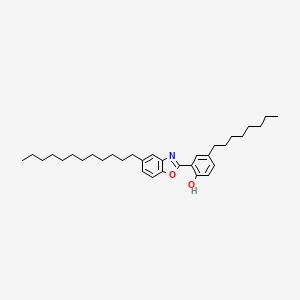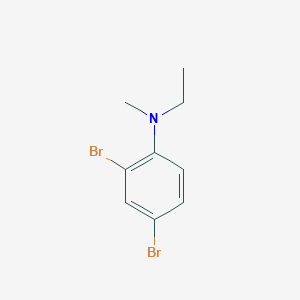
2,4-Dibromo-N-ethyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N-ethyl-N-methylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-ethyl-N-methylaniline typically involves the bromination of N-ethyl-N-methylaniline. The reaction is carried out by treating N-ethyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-ethyl-N-methylaniline is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired bromination. The product is subsequently purified through techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N-ethyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives where the bromine atoms are replaced by other functional groups.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N-ethyl-N-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N-ethyl-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the ethyl and methyl groups on the nitrogen atom contribute to its reactivity and binding affinity. The compound may exert its effects through pathways involving electron transfer, covalent bonding, or non-covalent interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-N-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,6-Dibromo-N-ethyl-N-methylaniline: Similar structure but with bromine atoms at the 2 and 6 positions.
N-Ethyl-N-methylaniline: Lacks the bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-N-ethyl-N-methylaniline is unique due to the specific positioning of the bromine atoms and the presence of both ethyl and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62982-60-9 |
|---|---|
Fórmula molecular |
C9H11Br2N |
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
2,4-dibromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-3-12(2)9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
Clave InChI |
FJZLRQJWFBCKAW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


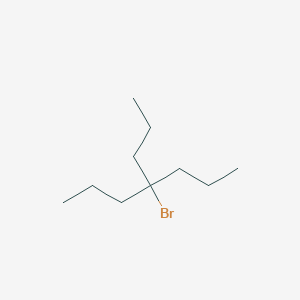
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)



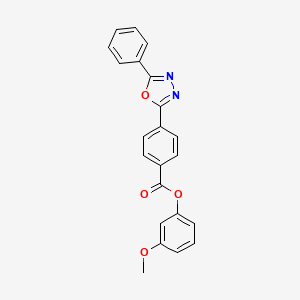
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
